N-Trifluoroacetyl-4-iodophenylalanine
Description
Contextual Significance of Modified Amino Acids in Synthetic and Mechanistic Investigations
The incorporation of modified amino acids into peptides and proteins is a powerful strategy for a wide range of synthetic and mechanistic studies. creative-peptides.comfrontiersin.org These unnatural amino acids can serve various purposes, such as altering the structure and stability of peptides, introducing spectroscopic probes to monitor protein interactions and conformational changes, and creating novel therapeutic agents with enhanced properties. frontiersin.org The ability to introduce specific chemical modifications at defined positions within a peptide or protein sequence provides a level of control that is essential for detailed biochemical and biophysical investigations.
Strategic Utility of Halogenated Amino Acid Derivatives in Advanced Research Methodologies
Halogenated amino acids, in particular, have proven to be of significant strategic utility in advanced research. The introduction of halogen atoms, such as iodine, into the side chains of amino acids can impart unique physicochemical properties. wikipedia.org For instance, the presence of a heavy atom like iodine is highly valuable in X-ray crystallography for phasing, which is a critical step in determining the three-dimensional structure of proteins. iucr.org Furthermore, iodinated aromatic rings can participate in specific non-covalent interactions, known as halogen bonding, which can influence molecular recognition and self-assembly processes. The carbon-iodine bond also serves as a versatile chemical handle for further modifications through reactions like palladium-catalyzed cross-coupling, enabling the attachment of a wide array of functional groups. nih.govnih.gov
Specific Role of N-Trifluoroacetyl-4-iodophenylalanine in Contemporary Academic Studies
This compound combines the features of a halogenated amino acid with a specific N-terminal protecting group, the trifluoroacetyl (TFA) group. creative-peptides.comontosight.ai The TFA group is known for its use in peptide synthesis, offering a stable protecting group for the amino terminus of the amino acid during coupling reactions. creative-peptides.comarkat-usa.org It can be removed under specific, mild basic conditions, providing an orthogonal protection strategy when used in combination with other protecting groups like Boc or Fmoc. acs.org
The primary role of this compound in contemporary research is as a specialized building block for the synthesis of modified peptides. The trifluoroacetyl group ensures the stability of the amino acid during peptide synthesis, while the 4-iodo-phenylalanine side chain provides a site for subsequent chemical modifications. nih.govarkat-usa.org This dual functionality makes it a valuable reagent for creating peptides with tailored properties for applications in structural biology, drug discovery, and the development of new biomaterials.
The table below summarizes the key functional components of this compound and their respective roles in chemical biology research.
| Component | Function | Research Applications |
| 4-Iodophenylalanine Core | Provides a heavy atom for crystallographic phasing and a reactive handle for cross-coupling reactions. | Structural biology (X-ray crystallography), synthesis of bioconjugates, development of peptide-based probes. |
| N-Trifluoroacetyl Group | Acts as a protecting group for the alpha-amino group during peptide synthesis. | Solid-phase and solution-phase peptide synthesis, synthesis of complex peptide architectures. |
Detailed research findings have demonstrated the utility of the individual components of this molecule. For instance, the incorporation of 4-iodophenylalanine has been instrumental in elucidating protein structures. The reactivity of the aryl-iodide bond has been extensively exploited in palladium-catalyzed reactions to create novel biaryl-linked peptides and other complex structures. nih.gov The N-trifluoroacetyl group, while less common than Boc or Fmoc, offers an alternative deprotection chemistry that can be advantageous in the synthesis of certain peptide sequences. creative-peptides.comnih.gov The combination of these features in a single molecule, this compound, provides a specialized tool for the construction of precisely modified peptides for advanced scientific investigation.
The following table outlines the general properties and applications of related N-acyl-iodinated amino acids in research, which can be extrapolated to understand the potential of this compound.
| Property/Application | Description | Relevance to this compound |
| Heavy Atom Phasing | The iodine atom provides significant anomalous scattering for solving the phase problem in X-ray crystallography. | A primary application in structural biology for determining protein structures. |
| Cross-Coupling Chemistry | The C-I bond is a reactive site for Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions. | Enables the post-synthetic modification of peptides with a wide range of functional groups. |
| Spectroscopic Probing | The iodinated phenyl ring can serve as a spectroscopic probe due to its unique electronic properties. | Useful for studying protein-ligand interactions and conformational changes. |
| Orthogonal Protection Strategy | The N-trifluoroacetyl group can be removed under conditions that do not affect other common protecting groups. | Facilitates the synthesis of complex peptides with multiple modification sites. |
Structure
3D Structure
Properties
Molecular Formula |
C11H9F3INO3 |
|---|---|
Molecular Weight |
387.09 g/mol |
IUPAC Name |
(2S)-3-(4-iodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H9F3INO3/c12-11(13,14)10(19)16-8(9(17)18)5-6-1-3-7(15)4-2-6/h1-4,8H,5H2,(H,16,19)(H,17,18)/t8-/m0/s1 |
InChI Key |
FDXXWODRLVQIOO-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C(F)(F)F)I |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)I |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Trifluoroacetyl 4 Iodophenylalanine
Primary Synthetic Routes to N-Trifluoroacetyl-4-iodophenylalanine
The synthesis of this compound is a multi-step process that requires careful control over regioselectivity and stereochemistry. The primary approach involves the initial synthesis of 4-iodophenylalanine, followed by the protection of the amino group with a trifluoroacetyl moiety.
Regioselective Iodination Strategies of Phenylalanine Derivatives
The critical step in preparing the core structure is the regioselective introduction of an iodine atom at the para-position (C4) of the phenylalanine ring. Direct iodination of phenylalanine is challenging due to the activating nature of the amino acid side chain, which can lead to a mixture of ortho, meta, and para isomers. Therefore, more controlled strategies are employed.
One effective method involves the electrophilic iodination of a protected phenylalanine precursor. Reagents such as N-iodosuccinimide (NIS) are commonly used for this purpose. The reaction's regioselectivity can be influenced by the choice of solvent and the presence of a catalytic amount of acid, such as trifluoroacetic acid (TFA), which can activate the iodinating agent. organic-chemistry.org For instance, the iodination of electron-rich aromatic compounds with NIS and catalytic TFA proceeds under mild conditions with high yields and selectivity. organic-chemistry.org
Another established route is the Sandmeyer reaction, starting from 4-aminophenylalanine. This classical method involves the diazotization of the aromatic amino group, followed by treatment with an iodide salt (e.g., KI) to introduce the iodine atom specifically at the 4-position. This approach offers excellent regiocontrol, although it requires the synthesis of the 4-amino precursor. nih.gov
The following table summarizes common regioselective iodination methods.
| Method | Reagent(s) | Key Features |
| Electrophilic Iodination | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) | Mild reaction conditions; high yields; suitable for electron-rich aromatics. organic-chemistry.org |
| Sandmeyer Reaction | NaNO₂, HCl; KI | Starts from 4-aminophenylalanine; provides excellent regiocontrol. nih.gov |
N-Trifluoroacetylation Procedures and Optimizations
Once 4-iodophenylalanine is obtained, the amino group is protected with a trifluoroacetyl group. This transformation is typically achieved by reacting 4-iodophenylalanine with a trifluoroacetylating agent. The most common reagent for this purpose is trifluoroacetic anhydride (B1165640) (TFAA), often in the presence of a base like triethylamine (B128534) (TEA) or in a solvent such as trifluoroacetic acid itself.
The trifluoroacetyl group serves as an excellent protecting group in peptide synthesis and other transformations due to its stability and electron-withdrawing nature. beilstein-journals.org The reaction is generally high-yielding and proceeds under mild conditions. Optimization often involves controlling the stoichiometry of the reagents and the reaction temperature to prevent side reactions. A potential side reaction in peptide synthesis is trifluoroacetylation from trifluoroacetoxymethyl groups on a resin support, a mechanism that can be avoided by using specific linkers. nih.gov While not directly related to the solution-phase synthesis of the title compound, this highlights the reactivity of trifluoroacetylating species. nih.gov
Precursor Development and Functionalization for Diversified Applications
The 4-iodo moiety of this compound is a versatile functional handle for a wide range of chemical transformations, most notably for the synthesis of organometallic precursors and for participation in cross-coupling reactions.
Synthesis of Organostannyl and Boronic Acid Precursors
The carbon-iodine bond is readily converted into a carbon-tin or carbon-boron bond, yielding valuable synthetic intermediates.
Organostannyl Precursors: The synthesis of organostannyl derivatives, such as N-Boc-4-(tributylstannyl)-L-phenylalanine, is typically achieved via a palladium-catalyzed Stille coupling reaction. nih.gov This involves reacting the protected 4-iodophenylalanine derivative with a distannane reagent like bis(tributyltin) in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride or tetrakis(triphenylphosphine)palladium(0). nih.govnih.gov These reactions are generally efficient and provide the stannylated product in high yields.
Boronic Acid Precursors: Boronic acid derivatives, particularly 4-borono-L-phenylalanine (L-BPA), are of significant interest. These can be synthesized from protected 4-iodo-L-phenylalanine derivatives through a palladium-catalyzed cross-coupling reaction with a boron-containing reagent like pinacolborane or bis(pinacolato)diboron. researchgate.net The resulting boronate ester can then be hydrolyzed to afford the desired boronic acid.
The table below outlines the synthesis of these key precursors.
| Precursor Type | Starting Material | Reagent(s) | Catalyst |
| Organostannyl | N-protected-4-iodophenylalanine ester | Bis(tributyltin) | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Boronic Acid (ester) | N-protected-4-iodophenylalanine | Bis(pinacolato)diboron | Palladium catalyst (e.g., Pd(dppf)Cl₂) |
Palladium-Catalyzed Cross-Coupling Reactions Utilizing the 4-Iodo Moiety
The 4-iodo group makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the molecular diversity achievable from this building block.
Common examples include:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form biaryl or styrenyl phenylalanine derivatives. This is a robust method for creating C-C bonds. researchgate.net
Stille Coupling: Reaction with organostannanes to form C-C bonds.
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl linkages.
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, yielding alkynylphenylalanine derivatives.
These reactions are typically performed in the presence of a palladium catalyst (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂), a suitable ligand (e.g., phosphines like BippyPhos), and a base. researchgate.netnih.govnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. The electron-withdrawing nature of the trifluoroacetyl group can influence the reactivity of the aryl iodide in these coupling reactions.
Derivatization to Activated Esters for Amide Bond Formation
The carboxylic acid moiety of this compound must be activated to facilitate the formation of an amide bond with a free amino group, a cornerstone of peptide synthesis. This activation converts the carboxyl group's hydroxyl into a better leaving group, rendering the carbonyl carbon more susceptible to nucleophilic attack. The resulting activated esters are key intermediates that react readily with amines to form stable amide linkages.
A variety of reagents are employed to generate these activated esters in situ. The choice of activating agent can influence reaction kinetics, yield, and the degree of side reactions, such as racemization. Common strategies involve the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in conjunction with additives that form highly reactive esters and suppress racemization.
Modern advancements have led to the widespread use of phosphonium (B103445) and aminium/uronium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), which efficiently promote amide bond formation. Furthermore, oxyma-based acylation protocols have gained prominence as safer and effective alternatives to benzotriazole-based additives. nih.gov For instance, coupling agents can be used to generate activated esters with only catalytic amounts of a mild base like N,N-diisopropylethylamine (DIPEA). nih.gov
Below is a table summarizing common activating agents and the types of activated esters they form with this compound.
| Activating Agent/System | Additive | Type of Activated Intermediate | Key Characteristics |
| DCC or DIC | N-Hydroxysuccinimide (NHS) | NHS ester | Common in both solution-phase and solid-phase synthesis; stable intermediate. |
| DCC or DIC | Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) | Oxyma ester | High reactivity; low racemization potential; safer alternative to HOBt. nih.gov |
| PyBOP | None (contains HOBt moiety) | HOBt ester | Phosphonium-based; rapid coupling rates. |
| PyAOP | None (contains HOAt moiety) | HOAt ester | Phosphonium-based; effective for sterically hindered couplings. |
| HBTU/HATU | HOBt/HOAt | HOBt/HOAt ester | Aminium-based; widely used in automated solid-phase peptide synthesis. |
Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Isolation, Purification, and Purity Assessment
Chromatography is a cornerstone for the separation and purification of N-Trifluoroacetyl-4-iodophenylalanine from reaction mixtures and for the precise assessment of its purity. High-performance liquid chromatography and chiral chromatography are particularly crucial in this regard.
High-Performance Liquid Chromatography (HPLC) is a versatile and indispensable tool for both the analysis and purification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this compound, leveraging the hydrophobicity of the iodophenyl moiety.
For analytical purposes, RP-HPLC is used to determine the purity of a sample by separating the target compound from any starting materials, byproducts, or degradation products. A typical analytical setup involves a C18 stationary phase, which consists of silica (B1680970) particles functionalized with 18-carbon alkyl chains. The mobile phase generally consists of a mixture of water and an organic solvent, most commonly acetonitrile, with an acidic additive such as 0.1% trifluoroacetic acid (TFA). The TFA serves to protonate the carboxylic acid group, improving peak shape and retention, and also acts as an ion-pairing agent. researchgate.net
Detection is typically achieved using a UV detector, as the phenyl ring of the molecule exhibits strong absorbance in the ultraviolet region, with an expected maximum absorption (λmax) around 260 nm. thermofisher.comresearchgate.net A gradient elution, where the proportion of the organic solvent is gradually increased over time, is often employed to ensure the efficient elution of all components in a mixture.
Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the pure compound. This technique is vital for obtaining highly pure this compound for subsequent experiments or applications. Structure confirmation and quality control of the collected fractions are subsequently performed using techniques like mass spectrometry and NMR. nih.gov
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component, provides protons to suppress ionization. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 20-30 minutes | Ensures separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min (Analytical) | Standard flow for analytical scale separation. |
| Detection | UV at ~260 nm | The iodophenyl chromophore absorbs UV light. |
| Injection Volume | 5-20 µL (Analytical) | Standard volume for introducing the sample. |
Since the parent amino acid, phenylalanine, is chiral, this compound exists as two enantiomers (L and D forms). Determining the enantiomeric excess (e.e.), or the purity of a single enantiomer, is critical, especially in biological and pharmaceutical contexts. Chiral chromatography is the primary method for this analysis.
Two main strategies are employed: direct and indirect separation. nih.gov
Direct Chiral Separation involves the use of a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times. For N-acylated amino acids, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), have proven highly effective. sigmaaldrich.comsigmaaldrich.com These columns can operate in reversed-phase, polar ionic, or polar organic modes. For this compound, a reversed-phase mode with an acetonitrile/water mobile phase is often suitable. researchgate.net Typically, the D-enantiomer is more strongly retained on these types of columns. sigmaaldrich.com
Indirect Chiral Separation involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (like a C18 column). A commonly used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). nih.govresearchgate.net The resulting diastereomeric derivatives can then be resolved and quantified, allowing for the calculation of the original enantiomeric excess.
Table 2: Comparison of Chiral Separation Methods
| Method | Principle | Stationary Phase | Advantages | Disadvantages |
| Direct (CSP) | Differential interaction of enantiomers with a chiral surface. | Chiral (e.g., Teicoplanin, Cyclodextrin-based) | Simple, no derivatization needed, direct analysis of enantiomers. | CSPs can be expensive and less robust than achiral phases. |
| Indirect (CDA) | Conversion of enantiomers into diastereomers, which are then separated. | Achiral (e.g., C18) | Uses standard, robust HPLC columns; can be very sensitive. | Requires an additional reaction step; CDA must be enantiomerically pure. |
Spectroscopic Approaches for Structural Elucidation and Molecular Interactions
Spectroscopic methods are essential for elucidating the precise chemical structure of this compound and studying its electronic properties and interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and confirms the presence of the trifluoroacetyl group.
¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms. For this compound, the spectrum would show characteristic signals for the aromatic protons on the iodophenyl ring (typically two doublets in the 7-8 ppm range), the α-proton on the chiral center (a multiplet around 4.5-5.0 ppm), and the two β-protons (diastereotopic protons appearing as a multiplet around 3.0-3.5 ppm). The amide proton (N-H) would appear as a doublet, often in the 6-8 ppm range, that can exchange with D₂O. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals include the carboxylic acid carbonyl (~170-175 ppm), the amide carbonyl (~155-160 ppm, split into a quartet by the fluorine atoms), the carbons of the aromatic ring (with the iodine-bearing carbon appearing at a lower field, ~90-100 ppm, and others in the 120-140 ppm range), the α-carbon (~55 ppm), and the β-carbon (~37 ppm). The trifluoromethyl carbon will appear as a quartet around 115 ppm due to coupling with the three fluorine atoms. illinois.eduwisc.edu
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly diagnostic for this compound. It will show a single, sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoroacetyl group. The chemical shift of this signal is highly sensitive to the electronic environment but typically falls within the range of -74 to -78 ppm relative to CFCl₃. researchgate.netdovepress.comcolorado.edu This provides unambiguous confirmation of the trifluoroacetyl moiety.
Table 3: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹⁹F | -COCF₃ | -75 to -77 | Singlet (s) |
| ¹H | Ar-H (ortho to I) | ~7.6 | Doublet (d) |
| Ar-H (meta to I) | ~7.1 | Doublet (d) | |
| NH | ~6.5 - 8.0 | Doublet (d) | |
| α-H | ~4.8 | Multiplet (m) | |
| β-H | ~3.2 | Multiplet (m) | |
| COOH | >10 | Broad Singlet (br s) | |
| ¹³C | C OOH | ~174 | Singlet (s) |
| -NHC O- | ~157 | Quartet (q) | |
| C F₃ | ~116 | Quartet (q) | |
| Ar-C (quaternary) | ~138, ~137 | Singlets (s) | |
| Ar-C H | ~131, ~130 | Singlets (s) | |
| Ar-C -I | ~93 | Singlet (s) | |
| α-C H | ~54 | Singlet (s) | |
| β-C H₂ | ~37 | Singlet (s) |
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The nominal molecular weight is approximately 389 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
In electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner. A key fragmentation pathway for N-acylated phenylalanine derivatives involves the cleavage of the bond between the α- and β-carbons. This results in a characteristic fragment ion containing the benzyl (B1604629) moiety (iodobenzyl cation at m/z 217) and another fragment containing the amino acid backbone. Another common fragmentation is the α-cleavage from the amide nitrogen, which can produce a trifluoroacetyl imine species. researchgate.netresearchgate.net
Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce further fragmentation, providing more detailed structural information and confirming the connectivity of the atoms.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another useful technique, particularly for analyzing samples that are part of a larger peptide or protein, though it is less common for small molecules alone. It is a soft ionization technique that typically produces the intact molecular ion [M+H]⁺ or [M+Na]⁺ with minimal fragmentation. nih.gov
Table 4: Expected Mass Spectrometry Fragments
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 390 | [M+H]⁺ | Protonated molecular ion (ESI, MALDI) |
| 372 | [M-H₂O+H]⁺ | Loss of water from the carboxylic acid |
| 344 | [M-COOH]⁺ | Decarboxylation |
| 217 | [I-C₆H₄-CH₂]⁺ | Cleavage of the Cα-Cβ bond (iodobenzyl cation) |
| 173 | [CH(NHCOCF₃)COOH+H]⁺ | Cleavage of the Cα-Cβ bond (amino acid backbone) |
UV-Visible spectroscopy provides insight into the electronic transitions within the molecule. The primary chromophore in this compound is the 4-iodophenyl group. Phenylalanine itself typically shows a maximum absorbance (λmax) around 257-260 nm due to the π → π* transitions of the benzene (B151609) ring. omlc.org The presence of the iodine atom, a heavy and polarizable substituent, is expected to cause a slight red-shift (bathochromic shift) of the λmax and potentially an increase in the molar extinction coefficient compared to unsubstituted phenylalanine. The N-trifluoroacetyl group does not absorb significantly in the >220 nm region and therefore does not interfere with the analysis of the aromatic chromophore. thermofisher.com
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Phenylalanine is known to be the least fluorescent of the aromatic amino acids, with a very low quantum yield (around 0.02) and an emission maximum near 282 nm when excited around 260 nm. omlc.org The fluorescence of this compound is expected to be similarly weak. The presence of the heavy iodine atom is likely to further quench the fluorescence through the "heavy-atom effect," which promotes intersystem crossing to the triplet state over fluorescence. However, derivatives of phenylalanine can be incorporated into fluorescent probes, where their interactions with other molecules, such as metal ions, can lead to significant changes in fluorescence emission, making them useful for sensing applications. nih.govnih.gov
Advanced Characterization for Derived Polymeric Structures
The incorporation of the this compound moiety into a polymer backbone introduces unique spectroscopic handles that are invaluable for detailed structural analysis. The trifluoroacetyl group, with its fluorine atoms, and the iodine atom on the phenyl ring offer distinct signals in various spectroscopic techniques, facilitating a comprehensive characterization of the resulting macromolecules.
The characterization of polyesteramides synthesized from this compound relies heavily on nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy. These methods allow for the confirmation of the polymer structure, the assessment of monomer incorporation, and the analysis of the polymer chain's microstructure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural analysis of these polyesteramides. The spectra of these polymers exhibit characteristic signals corresponding to the different structural units within the polymer chain.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a polyesteramide derived from this compound would display distinct resonances for the aromatic protons of the 4-iodophenyl group, the methine and methylene (B1212753) protons of the amino acid residue, and the protons associated with the other co-monomers (e.g., diols and dicarboxylic acids) forming the polyesteramide backbone. The integration of these signals can provide quantitative information about the comonomer composition within the polymer.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides more detailed structural information. Key resonances would include those for the carbonyl carbons of the ester and amide linkages, the aromatic carbons of the 4-iodophenyl ring (with the carbon bearing the iodine atom showing a characteristic shift), and the carbons of the trifluoroacetyl group. The chemical shifts of the carbonyl carbons can be particularly informative for determining the sequence distribution (i.e., random or blocky) of the monomers within the polymer chain.
Fluorine-19 (¹⁹F) NMR Spectroscopy: The presence of the trifluoroacetyl group allows for the use of ¹⁹F NMR spectroscopy. This technique is highly sensitive and provides a clean spectral window, free from the background signals often present in ¹H NMR. A single resonance corresponding to the -CF₃ group would be expected, and its chemical shift could be sensitive to the local chemical environment, potentially providing further insights into the polymer's microstructure.
Interactive Data Table: Expected ¹H NMR Chemical Shifts for Polyesteramides Containing this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic Protons (ortho to I) | 7.6 - 7.8 | Doublet | The electron-withdrawing effect of iodine deshields these protons. |
| Aromatic Protons (meta to I) | 7.0 - 7.2 | Doublet | |
| α-Proton of Amino Acid | 4.5 - 4.9 | Multiplet | Shift is influenced by the nature of the adjacent ester and amide bonds. |
| β-Protons of Amino Acid | 3.0 - 3.4 | Multiplet | |
| Protons from Diol/Dicarboxylic Acid | Variable | Multiplets | Depends on the specific co-monomers used in the polymerization. |
| Amide N-H | 8.0 - 8.5 | Broad Singlet | Chemical shift can be solvent and temperature dependent. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in the polyesteramides. The FTIR spectrum of a polymer containing this compound would be characterized by several key absorption bands.
The presence of both ester and amide linkages is a defining feature of polyesteramides. The carbonyl (C=O) stretching vibrations of the ester and amide groups typically appear in the region of 1630-1750 cm⁻¹. The amide I band (primarily C=O stretch) is usually observed around 1630-1680 cm⁻¹, while the ester carbonyl stretch appears at a higher frequency, typically between 1730-1750 cm⁻¹. The N-H stretching vibration of the amide group gives rise to a characteristic band in the range of 3200-3400 cm⁻¹.
The trifluoroacetyl group also has strong and characteristic infrared absorptions. The C=O stretching of the trifluoroacetyl amide would be expected at a higher wavenumber compared to a typical alkyl amide due to the electron-withdrawing effect of the fluorine atoms. Furthermore, the C-F stretching vibrations will produce strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The aromatic C-H and C=C stretching vibrations from the 4-iodophenylalanine residue will also be present.
Interactive Data Table: Characteristic FTIR Absorption Bands for Polyesteramides with this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide N-H | Stretch | 3200 - 3400 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Ester C=O | Stretch | 1730 - 1750 | Strong |
| Trifluoroacetyl Amide C=O | Stretch | ~1700 | Strong |
| Amide I (C=O Stretch) | Stretch | 1630 - 1680 | Strong |
| Amide II (N-H Bend & C-N Stretch) | Bend/Stretch | 1510 - 1570 | Medium |
| C-F | Stretch | 1100 - 1300 | Strong |
Theoretical and Computational Research Approaches
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are essential computational techniques used to predict and analyze the binding of a ligand, such as N-Trifluoroacetyl-4-iodophenylalanine, to a biological target, typically a protein. These simulations can elucidate the binding mode, affinity, and specificity of the interaction, which is crucial for applications like drug design and biochemical probe development.
Research on analogous compounds, such as N-trifluoroacetyl-p-fluorophenylalanine, has demonstrated the utility of these approaches. For instance, magnetic resonance studies on the binding of N-trifluoroacetyl-D- and L-p-fluorophenylalanine to α-chymotrypsin have provided detailed information about its interactions within the enzyme's active site. nih.gov Similar computational docking studies could be applied to this compound to model its binding pose and predict key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and halogen bonds) with target residues.
The iodine atom in this compound is of particular interest for ligand-target interactions due to its ability to form halogen bonds. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein backbone or side chain. Docking simulations can identify potential halogen bond donors and acceptors in a binding site, providing a more accurate prediction of the ligand's orientation and binding energy.
| Computational Method | Application to this compound | Predicted Outcomes |
| Molecular Docking | Predicting the binding pose and affinity of the compound within a protein's active site (e.g., enzymes, receptors). | Identification of key amino acid residues involved in binding; estimation of binding free energy. |
| Halogen Bond Analysis | Specifically identifying and characterizing halogen bonds between the iodine atom and nucleophilic residues in the target protein. | Understanding the contribution of halogen bonding to binding specificity and affinity. |
| Binding Site Mapping | Identifying potential binding pockets on a protein surface where the compound is likely to interact. | Discovery of novel or allosteric binding sites. |
This table illustrates the application of molecular modeling techniques to study the ligand-target interactions of this compound.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Spectroscopic Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. For this compound, DFT can be employed to understand its electronic structure, reactivity, and spectroscopic properties, which are influenced by the presence of the electron-withdrawing trifluoroacetyl group and the polarizable iodine atom.
DFT calculations can generate electrostatic potential (ESP) maps, which visualize the electron density distribution on the molecular surface. researchgate.net These maps reveal regions of positive (electron-poor) and negative (electron-rich) potential, indicating sites prone to electrophilic or nucleophilic attack, respectively. For halogenated phenylalanine derivatives, ESP maps show how the halogen atom creates an electropositive region (a σ-hole) that can participate in halogen bonding. researchgate.netnih.gov
Furthermore, DFT can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating vibrational frequencies and chemical shifts, researchers can correlate theoretical predictions with experimental data to confirm the molecule's structure and conformation. High-level quantum chemical modeling has been successfully used to predict how halogenation of the phenylalanine residue in complex molecules can shift the conformational equilibrium between different isomers. nih.gov
| Quantum Chemical Parameter | Relevance for this compound |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and electronic excitability of the molecule. A smaller gap suggests higher reactivity. |
| Electrostatic Potential (ESP) | Maps the charge distribution, identifying nucleophilic (negative) and electrophilic (positive) sites, including the σ-hole on the iodine atom responsible for halogen bonding. researchgate.net |
| Mulliken Atomic Charges | Quantifies the partial charge on each atom, providing insight into the polarity of bonds and intramolecular interactions. |
| Calculated Vibrational Frequencies | Predicts the positions of peaks in IR and Raman spectra, which can be compared with experimental results for structural validation. |
| Calculated NMR Chemical Shifts | Predicts the 1H, 13C, and 19F NMR spectra, aiding in the interpretation of experimental data and conformational analysis. |
This table summarizes key parameters obtained from quantum chemical calculations and their significance for understanding the properties of this compound.
Conformational Analysis and Molecular Dynamics Simulations of this compound and Its Derivatives
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the range of possible conformations a molecule can adopt and its dynamic behavior over time.
Conformational analysis of this compound would involve systematically rotating its single bonds (e.g., the Cα-Cβ and C-N bonds) to identify low-energy, stable conformations. This analysis helps in understanding the preferred shapes of the molecule in different environments.
Molecular dynamics simulations provide a more dynamic picture by simulating the motion of atoms in the molecule and its surroundings (typically water) over time, governed by a force field. nih.govnih.gov MD simulations can reveal:
The relative populations of different conformers in solution.
The stability of specific intramolecular hydrogen bonds.
The dynamics of the side chain and its interaction with the solvent.
The effect of the trifluoroacetyl and iodo-phenyl groups on the peptide backbone conformation when incorporated into a larger peptide.
Studies on peptides containing halogenated phenylalanine have shown that these modifications can significantly impact aggregation kinetics and self-assembly processes, which can be rationalized through MD simulations. nih.govkobv.de For this compound, MD simulations could predict how it influences the structure and dynamics of peptides into which it is incorporated, providing insights into its potential role in modifying peptide and protein behavior.
| Simulation Type | Objective | Key Insights Gained |
| Conformational Search | To identify all energetically favorable conformations (rotamers) of the molecule in a vacuum or implicit solvent. | A map of the potential energy surface and identification of the most stable conformers. |
| Explicit Solvent MD | To simulate the dynamic behavior of the molecule in a water box, mimicking physiological conditions. | Information on conformational flexibility, solvent interactions, and the stability of specific structural motifs. |
| Peptide MD Simulation | To study the structural and dynamic effects of incorporating the molecule into a peptide sequence. | Understanding of how the modified amino acid influences peptide folding, stability, and aggregation propensity. |
This table outlines different simulation approaches for studying the conformational dynamics of this compound and its derivatives.
Emerging Research Directions and Prospective Applications
Innovations in Environmentally Sustainable Synthetic Methodologies
The growing emphasis on green chemistry has spurred the development of more environmentally friendly methods for synthesizing complex molecules like N-Trifluoroacetyl-4-iodophenylalanine. Traditional synthetic routes often involve harsh reagents and generate significant waste. Modern approaches, however, are focusing on efficiency, sustainability, and reduced environmental impact.
One promising avenue is the use of flow chemistry . This technique involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction conditions such as temperature and pressure. For the synthesis of fluorinated amino acids, flow chemistry offers several advantages, including improved safety when handling reactive intermediates, enhanced reaction rates, and the potential for large-scale production with minimal waste. The modular nature of flow systems also allows for the integration of multiple synthetic and purification steps into a single, continuous process.
Biocatalysis represents another cornerstone of sustainable synthesis. The use of enzymes to catalyze specific reactions can lead to high yields and stereoselectivity under mild, aqueous conditions. While specific enzymes for the direct synthesis of this compound have yet to be fully characterized, the broader field of biocatalytic synthesis of N-alkylated and halogenated amino acids is rapidly advancing. Researchers are exploring the use of engineered enzymes, such as phenylalanine ammonia (B1221849) lyases, to catalyze the addition of modified functional groups to amino acid precursors.
The principles of green chemistry are also being applied to the selection of solvents and reagents. The use of ionic liquids and other green solvents can reduce the reliance on volatile organic compounds. Furthermore, the development of catalytic methods that minimize the use of stoichiometric reagents is a key focus.
| Synthetic Methodology | Key Advantages | Relevance to this compound Synthesis |
| Flow Chemistry | Enhanced safety, scalability, process control, reduced waste. | Enables efficient and controlled synthesis of the fluorinated and iodinated amino acid derivative. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Potential for enzymatic pathways to introduce the trifluoroacetyl and iodo groups with high precision. |
| Green Solvents/Reagents | Reduced toxicity and environmental footprint. | Minimizes the use of hazardous materials in the overall synthetic process. |
Expanding the Scope of this compound as a Chemical Probe
The unique combination of a trifluoroacetyl group and an iodine atom makes this compound a powerful and versatile chemical probe for studying biological systems.
The iodine atom serves as a valuable tag for various analytical techniques. Its high atomic number makes it an excellent contrast agent for X-ray crystallography, facilitating the determination of protein structures. Furthermore, radioisotopes of iodine (e.g., ¹²⁵I, ¹³¹I) can be readily incorporated, enabling sensitive detection in radioimaging and autoradiography studies. The iodine moiety can also participate in halogen bonding, a specific type of non-covalent interaction that can influence molecular recognition and binding affinity.
The trifluoroacetyl group offers complementary probing capabilities. The ¹⁹F nucleus is an excellent NMR probe due to its high gyromagnetic ratio and 100% natural abundance, providing a clear spectroscopic window for monitoring molecular interactions and conformational changes in proteins without background interference from other biological molecules. This group can also serve as a bioorthogonal reporter, allowing for specific chemical modifications and labeling with fluorescent dyes or affinity tags.
The dual functionality of this compound allows for its use in a variety of probing applications:
Structural Biology: The iodine atom can be used as a heavy-atom derivative for phasing in X-ray crystallography, while the trifluoroacetyl group can provide insights into local protein environments through ¹⁹F NMR.
Protein-Ligand Interactions: Changes in the ¹⁹F NMR signal upon ligand binding can be used to screen for and characterize small molecule inhibitors.
Cross-linking Studies: The iodine atom can be a precursor for photo-cross-linking experiments to identify protein-protein interactions.
Integration into Advanced Systems Biology Research Frameworks
Systems biology aims to understand the complex interactions within biological systems. The unique properties of this compound make it a valuable tool for dissecting these intricate networks.
A key application lies in metabolic labeling . By introducing this non-canonical amino acid into cell culture or organisms, it can be incorporated into newly synthesized proteins. The trifluoroacetyl and iodo groups then act as unique identifiers, allowing for the selective isolation, identification, and quantification of these proteins from complex mixtures. This approach, often coupled with mass spectrometry-based proteomics, can provide a snapshot of the proteome under specific conditions or at specific time points.
The ability to incorporate fluorinated amino acids can also be used to modulate protein stability and function. nih.govuni-konstanz.denih.gov This can be a powerful tool in protein engineering studies within a systems biology context, allowing researchers to systematically alter protein properties and observe the downstream effects on cellular pathways. For instance, the introduction of this compound could enhance the thermal or chemical stability of a target protein, enabling its study under conditions that would normally lead to denaturation.
The halogen bond-donating capability of the iodine atom can be exploited to study protein-protein and protein-ligand interactions within a cellular context. biophysics.orgebi.ac.uk By incorporating this compound at specific sites, researchers can investigate the role of halogen bonding in mediating these interactions, providing a deeper understanding of molecular recognition in biological systems.
| Systems Biology Application | Role of this compound | Potential Insights |
| Metabolic Labeling | Serves as a bioorthogonal handle for newly synthesized proteins. | Dynamic changes in protein expression, localization, and turnover. |
| Protein Engineering | Modulates protein stability and function. | Structure-function relationships and their impact on cellular networks. |
| Interaction Studies | Acts as a probe for halogen bonding and other interactions. | The role of specific non-covalent interactions in molecular recognition. |
Exploration of Novel Catalytic Transformations Involving the Trifluoroacetyl and Iodo Moieties
The trifluoroacetyl and iodo groups of this compound are not only useful as probes but also as reactive handles for novel catalytic transformations, enabling the synthesis of more complex and functionalized biomolecules.
The carbon-iodine (C-I) bond is a versatile functional group for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Heck couplings, can be used to introduce new carbon-carbon or carbon-heteroatom bonds at the 4-position of the phenyl ring. This allows for the site-specific modification of peptides and proteins containing this amino acid with a wide range of functional groups, including fluorescent dyes, affinity tags, and other bioactive molecules.
The trifluoroacetyl group , while often used as a protecting group in synthesis, can also participate in specific chemical transformations. Its electron-withdrawing nature can influence the reactivity of the adjacent amide bond. While less common, catalytic methods for the transformation of trifluoroacetyl groups are an area of active research. For example, under certain conditions, this group could be a target for reductive amination or other nucleophilic additions.
Furthermore, the trifluoroacetyl group can act as a directing group in catalysis, influencing the regioselectivity of reactions on the aromatic ring or other parts of the molecule. This property can be harnessed to achieve highly specific chemical modifications that would be difficult to accomplish through other means.
| Moiety | Catalytic Transformation | Potential Application |
| Iodo Group | Palladium-catalyzed cross-coupling reactions. | Site-specific labeling and functionalization of peptides and proteins. |
| Trifluoroacetyl Group | Reductive transformations, directing group effects. | Introduction of novel functionalities and control of reaction selectivity. |
Development of Integrated Analytical Platforms for Complex Biomolecular Systems
To fully exploit the potential of this compound in complex biological systems, the development of integrated analytical platforms is crucial. These platforms would combine multiple analytical techniques to provide a comprehensive understanding of the behavior and interactions of this modified amino acid.
A powerful integrated approach would combine ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) . ¹⁹F NMR can provide detailed information about the local environment and dynamics of the trifluoroacetyl group within a protein, as well as monitor protein-ligand interactions in real-time. nih.govnih.govucla.edu Mass spectrometry, on the other hand, is indispensable for identifying proteins that have incorporated the modified amino acid and for mapping the precise location of post-translational modifications. nih.gov
An integrated workflow could involve the following steps:
Metabolic labeling of cells or organisms with this compound.
Initial analysis of intact proteins or cell lysates by ¹⁹F NMR to assess incorporation and observe any significant changes in the cellular environment.
Proteomic analysis using liquid chromatography coupled to mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
Targeted ¹⁹F NMR studies on purified proteins of interest to investigate their structure, dynamics, and interactions in more detail.
This integrated approach would provide a multi-faceted view of the role of specific proteins within a biological system, leveraging the unique analytical handles provided by both the trifluoroacetyl and iodo moieties.
| Analytical Technique | Information Provided |
| ¹⁹F NMR Spectroscopy | Local environment, dynamics, protein-ligand interactions. |
| Mass Spectrometry | Protein identification, quantification, post-translational modifications. |
| X-ray Crystallography | High-resolution structural information. |
| Radioimaging | In vivo localization and tracking. |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-Trifluoroacetyl-4-iodophenylalanine, and how can purity be ensured?
- Methodological Answer :
- Step 1 : Begin with L-phenylalanine as the starting material. Protect the amino group using trifluoroacetic anhydride (TFAA) in an anhydrous solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form N-Trifluoroacetylphenylalanine .
- Step 2 : Iodinate the aromatic ring at the 4-position using a regioselective iodination agent (e.g., N-iodosuccinimide with a Lewis acid catalyst like BF₃·Et₂O) .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm trifluoroacetyl group incorporation and iodination position. For example, the CF₃ group shows a characteristic triplet at ~115 ppm in ¹⁹F NMR .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₁H₈F₃INO₂).
- X-ray Crystallography (if crystals form): Resolve stereochemical configuration and confirm regioselectivity .
Q. How should researchers handle safety concerns during synthesis?
- Methodological Answer :
- Ventilation : Use a fume hood for iodination steps to avoid iodine vapor exposure.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if handling fine powders .
- Waste Disposal : Collect iodinated byproducts in halogenated waste containers, adhering to institutional guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance iodination regioselectivity in aromatic systems?
- Methodological Answer :
- Directing Groups : The trifluoroacetyl group acts as a meta-directing group. To favor para-iodination, employ steric or electronic modulation (e.g., using bulky solvents or additives like pyridine) .
- Catalysis : Test Lewis acids (e.g., FeCl₃) to stabilize transition states and improve yield. Monitor reaction progress via TLC with iodine staining .
- Kinetic Studies : Use in-situ IR or NMR to track intermediate formation and adjust temperature/pH dynamically .
Q. What strategies resolve contradictions in stereochemical outcomes during derivatization?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phase .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts (e.g., BINOL-derived ligands) to bias stereochemistry .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict transition-state energies and rationalize unexpected stereoselectivity .
Q. How can this compound be applied in studying enzyme inhibition mechanisms?
- Methodological Answer :
- Probe Design : Incorporate the compound into peptide substrates to test protease specificity (e.g., fluorogenic assays with 7-amido-4-methylcoumarin derivatives) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity to target enzymes (e.g., tyrosine kinases) and correlate with iodination’s electronic effects .
- Crystallographic Studies : Co-crystallize with enzymes (e.g., phenylalanine hydroxylase) to map active-site interactions disrupted by the trifluoroacetyl group .
Data Analysis & Experimental Design
Q. How to address discrepancies in yield between batch syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to identify critical variables .
- Statistical Analysis : Apply ANOVA to determine if yield differences are significant (p < 0.05). Replicate reactions under optimal conditions to reduce variability .
Q. What protocols validate the stability of this compound under biological assay conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
